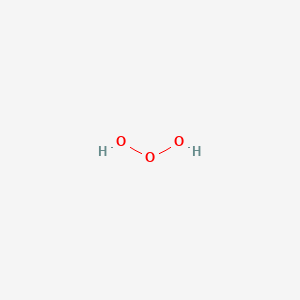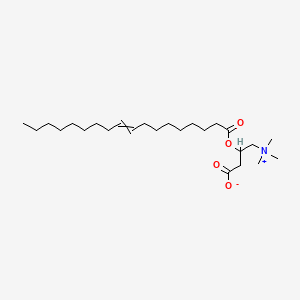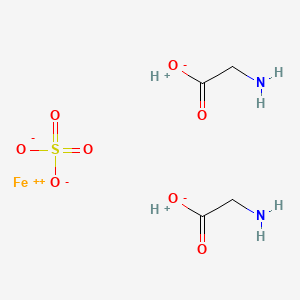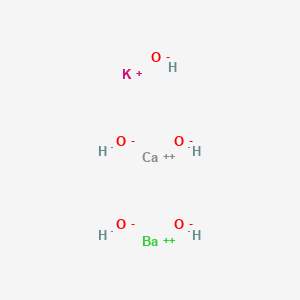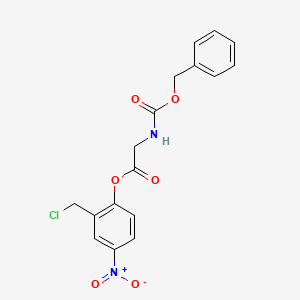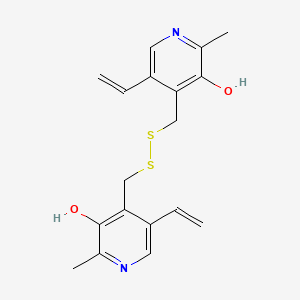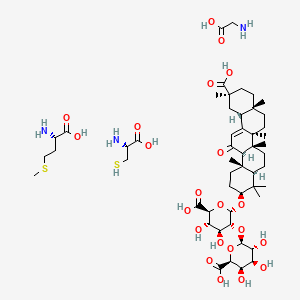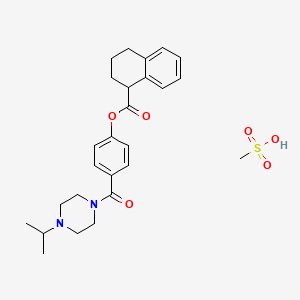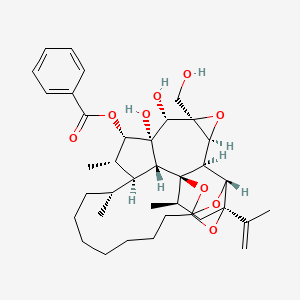
Pimelea factor P2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pimelea factor P2 is a diterpenoid.
Wissenschaftliche Forschungsanwendungen
Phylogenetics and Systematics of Pimelea
- Molecular Phylogenetics: Research on Pimelea, a genus including about 90 species in Australia and 35 in New Zealand, highlights its economic importance due to toxic compounds in some species. Molecular phylogenetic analyses using various genetic markers have been conducted to examine evolutionary relationships within the genus Pimelea and its close relative, Thecanthes (Foster et al., 2016).
Chemical Composition and Properties
- Diterpenoid Esters and Orthoesters in Pimelea elongata: Investigation of Pimelea elongata revealed the presence of tigliane- and daphnane-type diterpenes, including new compounds and known ones like simplexin, highlighting the chemical diversity within the Pimelea species (Hayes et al., 2010).
- Diterpenoid Ketal-lactone Orthoesters: New diterpenoid daphnane ketal-lactone orthoesters with unique skeletons, named pimelotides A and B, were discovered in Pimelea elongata, shedding light on the structural complexity of compounds in this species (Hayes et al., 2009).
Toxicity and Livestock Poisoning
- Toxicity of Pimelea Species: An analysis revealed that the presence of the diterpenoid orthoester simplexin in various Pimelea species, including P. trichostachya and P. elongata, contributes to Pimelea poisoning in cattle, demonstrating the significant impact of these plants on livestock (Chow et al., 2010).
Conservation and Ecology
- Conservation of Pimelea Species: A study on the critically endangered Pimelea spinescens, endemic to southeastern Australia's temperate grasslands, used genetic markers to understand its population structure. This research is crucial for conservation strategies to ensure the long-term survival of this threatened species (James & Jordan, 2013).
Eigenschaften
Produktname |
Pimelea factor P2 |
|---|---|
Molekularformel |
C37H50O9 |
Molekulargewicht |
638.8 g/mol |
IUPAC-Name |
[(1R,2R,4R,5R,6S,7S,9R,10S,11S,12S,13S,14S,15R,25R)-10,11-dihydroxy-9-(hydroxymethyl)-2,13,15-trimethyl-4-prop-1-en-2-yl-8,24,26,27-tetraoxaheptacyclo[12.10.1.14,23.15,23.01,6.07,9.011,25]heptacosan-12-yl] benzoate |
InChI |
InChI=1S/C37H50O9/c1-20(2)33-18-22(4)37-26-29(33)44-35(45-33,46-37)17-13-8-6-7-10-14-21(3)25-23(5)28(42-31(39)24-15-11-9-12-16-24)36(41,27(25)37)32(40)34(19-38)30(26)43-34/h9,11-12,15-16,21-23,25-30,32,38,40-41H,1,6-8,10,13-14,17-19H2,2-5H3/t21-,22-,23+,25+,26-,27-,28+,29-,30+,32-,33-,34+,35?,36-,37-/m1/s1 |
InChI-Schlüssel |
IAPHKDDUYAWCMB-FSMYGLCCSA-N |
Isomerische SMILES |
C[C@@H]1CCCCCCCC23O[C@@H]4[C@@H]5[C@H]6[C@](O6)([C@H]([C@]7([C@@H]([C@@H]1[C@@H]([C@@H]7OC(=O)C8=CC=CC=C8)C)[C@@]5(O2)[C@@H](C[C@@]4(O3)C(=C)C)C)O)O)CO |
Kanonische SMILES |
CC1CCCCCCCC23OC4C5C6C(O6)(C(C7(C(C1C(C7OC(=O)C8=CC=CC=C8)C)C5(O2)C(CC4(O3)C(=C)C)C)O)O)CO |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



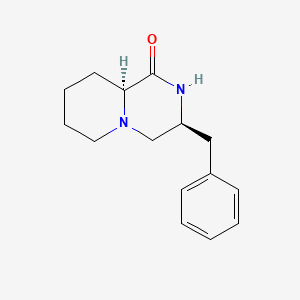
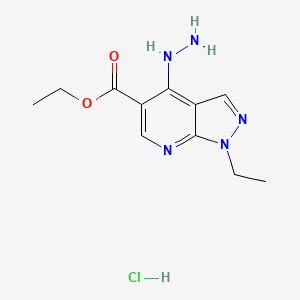
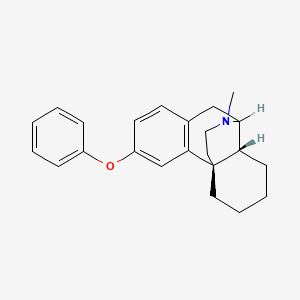
![[(2R,3S,4R,5R)-5-(3-aminopyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy-[[(2R,3R,4R,5R)-3-hydroxy-5-imidazo[2,1-f]purin-3-yl-4-phosphonooxyoxolan-2-yl]methoxy]phosphoryl] phosphate](/img/structure/B1210251.png)
![4,4,6,6-Tetrakis(aziridin-1-yl)spiro[1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene-2,2'-1,3-dihydro-1,3,2lambda5-benzodiazaphosphole]](/img/structure/B1210252.png)
